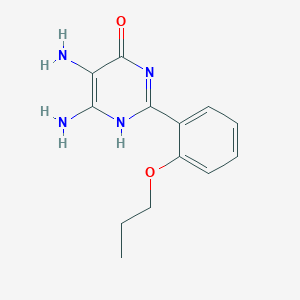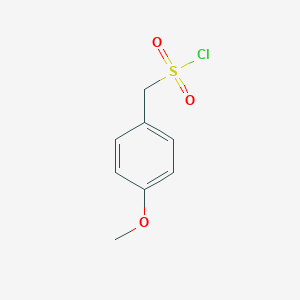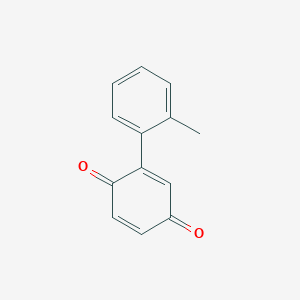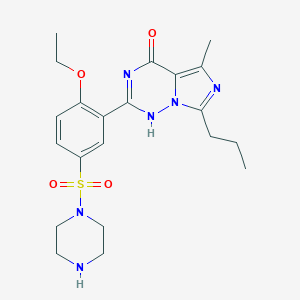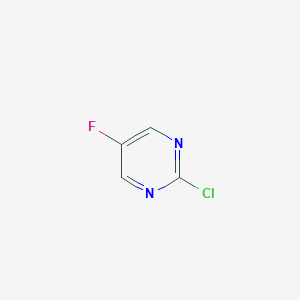
2-Chloro-5-fluoropyrimidine
Descripción general
Descripción
Synthesis Analysis
- Novel compounds related to 2-Chloro-5-fluoropyrimidine, such as dimeric fluoropyrimidine molecules, have been synthesized from separate deblocked 5-fluoro-2'-deoxyuridine mononucleotide moieties. These compounds are often explored for their potential as precursors in various biochemical pathways (Gasparini et al., 1994).
Molecular Structure Analysis
- Studies have focused on understanding the structural variety and assembly of fluoropyrimidine derivatives. For instance, fluoroarene-2-aminopyrimidine silver(I) coordination polymers have been synthesized and analyzed for their structural properties (Eberhard et al., 2013).
Chemical Reactions and Properties
- The chemical behavior of related fluoropyrimidine compounds under different conditions has been a subject of research. For instance, fluoropyrimidines have been studied for their ability to transform into antitumor drugs under certain conditions, demonstrating significant biochemical reactivity and potential (Gasparini et al., 1994).
Physical Properties Analysis
- The synthesis of various fluoropyrimidine derivatives and their physical properties, such as stability, solubility, and crystalline structure, have been examined. Studies include the analysis of different substituents on the pyrimidine ring and their impact on the physical characteristics of the compounds (Wu et al., 2022).
Chemical Properties Analysis
- Research on 2-Chloro-5-fluoropyrimidine derivatives includes exploring their chemical behavior in various reactions and conditions. This includes examining their role in synthesizing other compounds and their interaction with other chemical entities. For example, the synthesis of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents illustrates the diverse chemical capabilities of fluoropyrimidine derivatives (Zhang et al., 2009).
Aplicaciones Científicas De Investigación
Studying Cardiotoxicity in Cancer Treatment : 2-Chloro-5-fluoropyrimidine is used for researching fluoropyrimidine-induced cardiotoxicity, a serious toxicity in cancer therapy (Depetris et al., 2018).
Chemical Reactivity : This compound reacts significantly faster than other halogenopyrimidines, which is important in synthesizing and studying various chemical reactions (Brown & Waring, 1974).
Cancer Therapy : As a direct and specific inhibitor of thymidylate synthase, an essential target in cancer therapy, it plays a vital role in developing therapeutic agents (Rustum et al., 1997).
Pharmacokinetics and Treatment Development : There is ongoing research into pharmacokinetics, enzyme distribution, and synthesis of non-neurotoxic analogs for treatments involving fluoropyrimidines (Myers et al., 1976).
Metastatic Colorectal Carcinoma Treatment : Oral fluoropyrimidine SÎ (SÎ21) is being explored for treating metastatic colorectal carcinoma (Shirao et al., 2004).
Broad-Spectrum Anticancer Applications : It shows activity against various cancers including gastric, colorectal, head and neck, breast, non-small cell lung, and pancreatic cancers (Saif, Syrigos, & Katirtzoglou, 2009).
Noninvasive Mechanistic Studies : Noninvasive research offers insights into the mechanism of action of fluoropyrimidines and helps in personalizing chemotherapy doses (Wolf, Presant, & Waluch, 2003).
Molecular Core in Anticancer Agents : 2-Chloro-5-fluoropyrimidine serves as a biologically active core in various anticancer agents, such as 5-fluorouracil (5-FU) (Wada et al., 2012).
Predicting Chemotherapy Outcomes : Genetic factors related to the 5-fluorouracil metabolic pathway could predict clinical outcomes in patients receiving fluoropyrimidine-based chemotherapy for gastric cancer (Ichikawa, 2006).
Reducing Gastrointestinal Toxicity : S-1, an oral fluoropyrimidine derivative, is used for treating various carcinomas with lower gastrointestinal toxicity (Chhetri et al., 2016).
Personalized Chemotherapy Safety : Individualizing treatment based on enzyme activity can enhance patient safety by minimizing the risk of severe toxicity in fluoropyrimidine chemotherapy (Meulendijks et al., 2016).
Safety And Hazards
Direcciones Futuras
2-Chloro-5-fluoropyrimidine is used in the synthesis of various pharmaceuticals and is a key component in the development of new drugs . It is also used in the synthesis of ligands for iridium complexes, which show great external quantum efficiency exceeding 29.5% . This suggests potential applications in the field of optoelectronics.
Propiedades
IUPAC Name |
2-chloro-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYUQBNABXVWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342636 | |
| Record name | 2-Chloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoropyrimidine | |
CAS RN |
62802-42-0 | |
| Record name | 2-Chloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-5-fluoropyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK43K2RZ9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



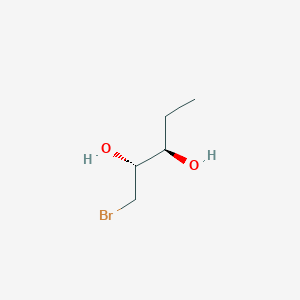
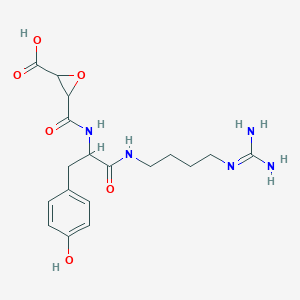
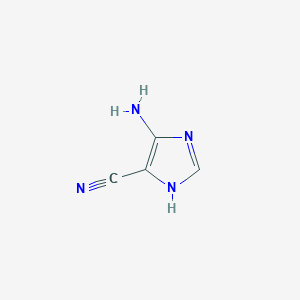
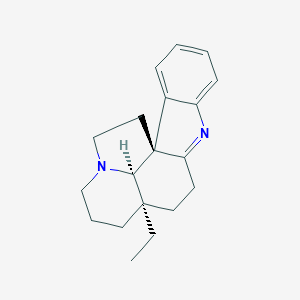


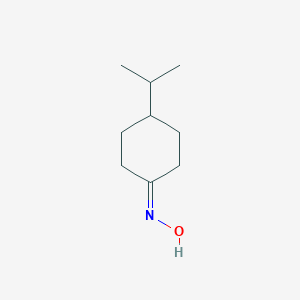
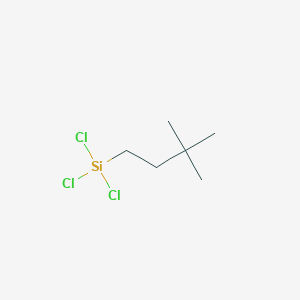
![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)
